1-(2-(Dimethylamino)ethyl)-3-(2,5-dimethylphenyl)-1-(1-(pyridin-3-yl)ethyl)thiourea
Description
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(2,5-dimethylphenyl)-1-(1-pyridin-3-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4S/c1-15-8-9-16(2)19(13-15)22-20(25)24(12-11-23(4)5)17(3)18-7-6-10-21-14-18/h6-10,13-14,17H,11-12H2,1-5H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAZAURZBHZMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N(CCN(C)C)C(C)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Dimethylamino)ethyl)-3-(2,5-dimethylphenyl)-1-(1-(pyridin-3-yl)ethyl)thiourea typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 2,5-dimethylphenyl isothiocyanate with 1-(pyridin-3-yl)ethylamine under controlled conditions to form an intermediate.
Addition of Dimethylaminoethyl Group: The intermediate is then reacted with 2-(dimethylamino)ethyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Dimethylamino)ethyl)-3-(2,5-dimethylphenyl)-1-(1-(pyridin-3-yl)ethyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with simplified structures.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Synthesis of the Compound
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines or the direct reaction of carbonyl compounds with thiourea. The specific compound under discussion can be synthesized through multi-step reactions involving appropriate precursors, often yielding moderate to high purity levels suitable for biological evaluation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds similar to 1-(2-(Dimethylamino)ethyl)-3-(2,5-dimethylphenyl)-1-(1-(pyridin-3-yl)ethyl)thiourea have been evaluated for their ability to inhibit cancer cell proliferation. Research indicates that certain thiourea derivatives exhibit significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells .
Other Biological Activities
In addition to anticancer properties, thiourea compounds have been investigated for other biological activities:
- Antimicrobial Activity : Some derivatives demonstrate antimicrobial properties against a range of pathogens, making them candidates for further development as antibacterial or antifungal agents.
- Anti-inflammatory Effects : Certain thiourea derivatives have been shown to possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.
Case Studies and Research Findings
A comprehensive review of recent literature reveals several case studies focusing on the biological evaluation of thiourea derivatives:
Mechanism of Action
The mechanism by which 1-(2-(Dimethylamino)ethyl)-3-(2,5-dimethylphenyl)-1-(1-(pyridin-3-yl)ethyl)thiourea exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Table 2: Physicochemical Properties
Biological Activity
The compound 1-(2-(Dimethylamino)ethyl)-3-(2,5-dimethylphenyl)-1-(1-(pyridin-3-yl)ethyl)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities. Thioureas are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific thiourea compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The structure of the compound can be depicted as follows:
This indicates a complex arrangement that may contribute to its biological activity through interactions with various biological targets.
Antimicrobial Activity
Thiourea derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class exhibit significant antibacterial and antifungal activities. A study highlighted that thioureas can inhibit the growth of various pathogenic bacteria and fungi due to their ability to disrupt cellular processes.
Table 1: Antimicrobial Activity of Thiourea Derivatives
Anticancer Activity
Thiourea derivatives have shown promising results in cancer research. The compound demonstrates inhibitory effects on various cancer cell lines, with studies reporting IC50 values indicating its potency against tumors.
Table 2: Anticancer Activity of Thiourea Derivatives
The biological activity of thioureas is often attributed to their ability to form hydrogen bonds and interact with enzyme active sites. This interaction can inhibit essential biological pathways such as those involved in cell proliferation and survival.
Case Studies
- Antibacterial Efficacy : A study on a series of thiourea derivatives demonstrated their effectiveness against multidrug-resistant strains of bacteria, showcasing the potential for developing new antibiotics.
- Anticancer Properties : Research indicated that certain thiourea derivatives could induce apoptosis in cancer cells through the modulation of specific signaling pathways, providing insight into their therapeutic applications.
Q & A
Q. What are the standard synthetic routes for preparing 1-(2-(dimethylamino)ethyl)-3-(2,5-dimethylphenyl)-1-(1-(pyridin-3-yl)ethyl)thiourea?
The synthesis typically involves multi-step reactions, starting with the sequential alkylation of thiourea precursors. Key steps include:
- Stepwise alkylation : Reacting a primary amine (e.g., 2-(dimethylamino)ethylamine) with isothiocyanate derivatives under controlled pH (6–7) and temperature (0–5°C) to avoid side reactions .
- Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate intermediates. Final purity (>95%) is confirmed via HPLC with a C18 reverse-phase column and UV detection at 254 nm .
Q. How is the structural integrity of this thiourea derivative confirmed post-synthesis?
A combination of spectroscopic and chromatographic methods is employed:
- NMR spectroscopy : H and C NMR are used to verify substituent positions. For example, the thiourea moiety (-NH-CS-NH-) shows characteristic deshielded proton peaks at δ 9.2–10.5 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
Q. What are the recommended methods for purifying this compound?
- Liquid-liquid extraction : Partition between dichloromethane and water to remove hydrophilic impurities.
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals. Monitor crystal growth via polarized light microscopy to ensure uniformity .
Q. How do substituents (e.g., dimethylphenyl, pyridinyl) influence the compound’s reactivity?
- The 2,5-dimethylphenyl group enhances steric hindrance, reducing nucleophilic attack at the thiourea sulfur.
- The pyridin-3-yl moiety introduces π-π stacking potential, affecting solubility in polar solvents like DMSO. Comparative studies with analogs (e.g., 1-(3,5-dimethylphenyl) derivatives) show altered reaction kinetics in SN2 pathways .
Advanced Research Questions
Q. What strategies optimize reaction yields in large-scale synthesis?
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, optimizing ligand-to-metal ratios (e.g., 2:1 PPh₃:Pd).
- Inert conditions : Conduct reactions under argon to prevent oxidation of thiol intermediates. Real-time monitoring via FT-IR can detect byproduct formation (e.g., disulfides) .
Q. How does the compound behave under varying pH and temperature conditions?
- pH stability : Use phosphate buffers (pH 3–10) to assess degradation. LC-MS identifies hydrolysis products (e.g., release of dimethylaminoethylamine at pH < 4).
- Thermal analysis : Differential scanning calorimetry (DSC) reveals decomposition onset at ~180°C, critical for storage recommendations .
Q. What in vitro assays are suitable for evaluating its pharmacological potential?
- Receptor binding assays : Use radiolabeled ligands (e.g., H-GTPγS) to test affinity for G-protein-coupled receptors.
- Cytotoxicity screening : Perform MTT assays on HEK293 cells, comparing IC₅₀ values against structurally similar thioureas to establish SAR (structure-activity relationships) .
Q. How can computational modeling guide the design of analogs with improved efficacy?
- Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinase domains). Focus on hydrogen bonds between the thiourea group and catalytic lysine residues.
- QSAR studies : Apply partial least squares (PLS) regression to correlate logP values with cellular permeability data .
Q. How should researchers address contradictions in reported bioactivity data?
Q. What advanced analytical techniques resolve structural ambiguities in derivatives?
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry. For example, intermolecular hydrogen bonds between thiourea and pyridinyl groups stabilize the lattice .
- Solid-state NMR : Compare N chemical shifts with solution-state data to assess conformational flexibility .
Methodological and Theoretical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
